2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a nucleophilic substitution reaction, often using an ethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the ethanamine chain can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents (e.g., bromides, chlorides) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, due to its benzodiazole core.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and the benzodiazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanamine chain may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. Additionally, the ethanamine chain provides distinct pharmacokinetic properties that may enhance its therapeutic potential.
Properties
CAS No. |
2639450-44-3 |
---|---|
Molecular Formula |
C16H19Cl2N3O |
Molecular Weight |
340.2 |
Purity |
0 |
Origin of Product |
United States |
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